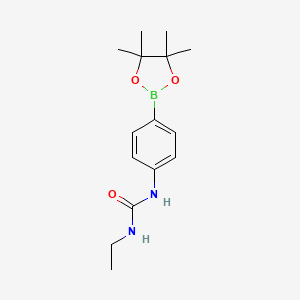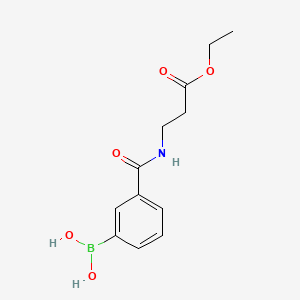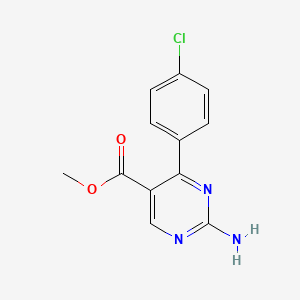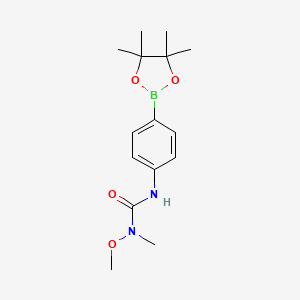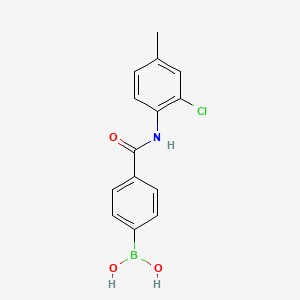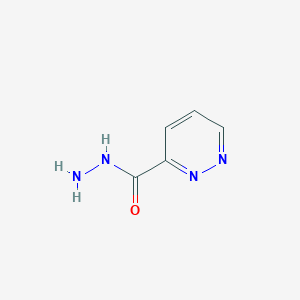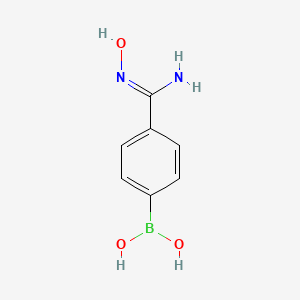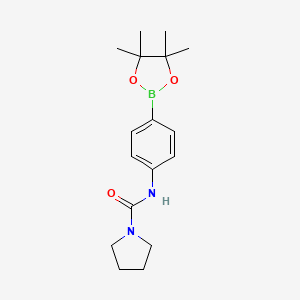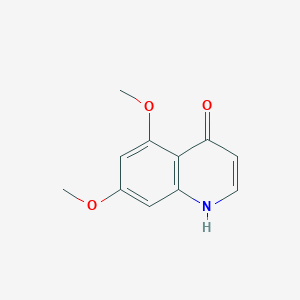
5,7-Dimethoxy-1,4-dihydroquinolin-4-one
Übersicht
Beschreibung
5,7-Dimethoxy-1,4-dihydroquinolin-4-one is a chemical compound with the CAS Number: 190516-88-2 . It has a molecular weight of 205.21 and its molecular formula is C11H11NO3 . The compound is stored in an inert atmosphere at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI Code of 5,7-Dimethoxy-1,4-dihydroquinolin-4-one is 1S/C11H11NO3/c1-14-7-5-8-11 (10 (6-7)15-2)9 (13)3-4-12-8/h3-6H,1-2H3, (H,12,13) . The InChI key is GPPGAHZMZKUMKW-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has shown that derivatives of 1,4-dihydroquinolin-4-one, such as novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit, exhibit potent in vitro antioxidant activity. This class of compounds was synthesized through a one-pot, four-component condensation process, demonstrating their potential in antioxidant applications (Fındık, Ceylan, & Elmastaş, 2012).
Antitumor Agent Synthesis
Another significant application is the synthesis of 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a compound related to the 1,4-dihydroquinolin-4-one family, which has demonstrated a range of potent biological properties, including antitumor activity. This molecule was synthesized using an alternative methodology, highlighting its potential as a powerful antitumor compound (Parry, Grossmann, Thomas, Majireck, Reinheimer, & Kriley, 2021).
Novel Synthesis Methods
The compound also serves as a precursor in innovative synthesis methods for producing various alkaloids. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, closely related to 5,7-Dimethoxy-1,4-dihydroquinolin-4-one, was deprotonated and alkylated to furnish 3,4-dihydroisoquinolines, which are crucial starting materials for the preparation of benzylisoquinolines and tetrahydroprotoberberines, among other alkaloids (Blank & Opatz, 2011).
Cellular Proliferation Assessment in Tumors
Additionally, the compound has been investigated for its role in assessing cellular proliferation in tumors. A study utilizing a derivative labeled with 18F (18F-ISO-1) for PET imaging in humans aimed to evaluate the feasibility of imaging tumor proliferation. This research demonstrated a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, suggesting the potential of this compound for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Antimicrobial and Antifungal Applications
Furthermore, modifications of the hydroxyquinoline structure have led to the development of compounds with significant antimicrobial and antifungal activities. A series of clioquinol derivatives, synthesized by modifying the 7-position of clioquinol, demonstrated promising activity against Candida spp. and dermatophyte isolates. This research underscores the potential of 1,4-dihydroquinolin-4-one derivatives in treating fungal infections (Joaquim et al., 2021).
Safety And Hazards
The safety information for 5,7-Dimethoxy-1,4-dihydroquinolin-4-one indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315-H319-H335 , which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-5-8-11(10(6-7)15-2)9(13)3-4-12-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPGAHZMZKUMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C=CN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304958 | |
| Record name | 5,7-Dimethoxy-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-1,4-dihydroquinolin-4-one | |
CAS RN |
190516-88-2 | |
| Record name | 5,7-Dimethoxy-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190516-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethoxy-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

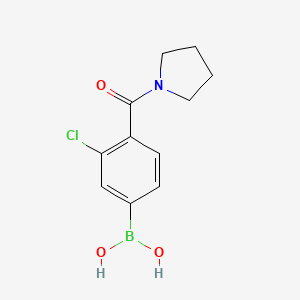
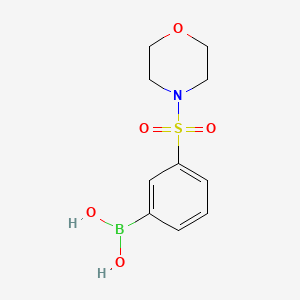
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)
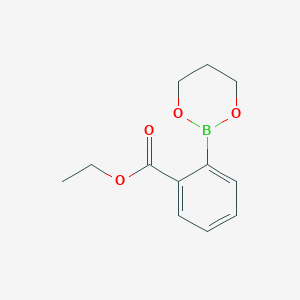
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
